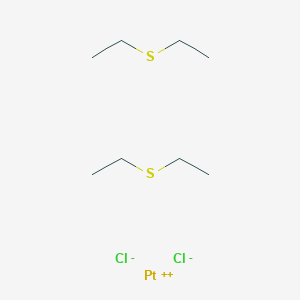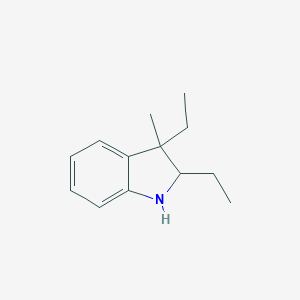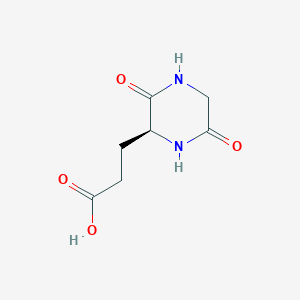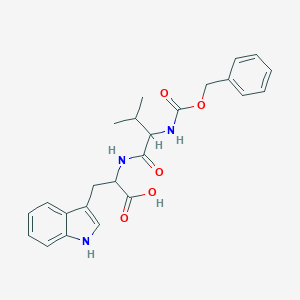
Z-Val-trp-OH
概要
説明
Z-Val-trp-OH: is a synthetic dipeptide composed of the amino acids valine and tryptophan. It is primarily used in proteomics research and has shown potential in various biochemical applications. The compound has a molecular formula of C24H27N3O5 and a molecular weight of 437.5 g/mol .
科学的研究の応用
Chemistry: Z-Val-trp-OH is used in the study of peptide synthesis and modification. It serves as a model compound for understanding peptide behavior and reactions.
Biology: In biological research, this compound is used to study protein interactions and enzyme inhibition. It has been shown to potentiate the contractile response of skeletal muscle and may increase muscle strength and endurance.
Industry: this compound is used in the production of specialized peptides for research and development purposes. Its synthesis and modification are crucial for the development of new peptide-based materials and drugs.
作用機序
Target of Action
Z-Val-Trp-OH is a homologue of Val-Tyr-Lys (VTK) and has been shown to potentiate the contractile response of skeletal muscle . It has also been shown to have a potentiation effect on bradykinin, which may be due to the inhibition of an angiotensin-converting enzyme (ACE) and the inhibition of an arginine vasopressin receptor .
Mode of Action
The mode of action of this compound involves its interaction with its targets, leading to changes in their function. For instance, it potentiates the contractile response of skeletal muscle, which may increase the strength and endurance of the muscle . Additionally, it has a potentiation effect on bradykinin, possibly due to the inhibition of ACE and the arginine vasopressin receptor .
Biochemical Pathways
This compound is involved in the tryptophan (Trp) metabolism pathway, which primarily involves the kynurenine, 5-hydroxytryptamine, and indole pathways . A variety of bioactive compounds produced via Trp metabolism can regulate various physiological functions, including inflammation, metabolism, immune responses, and neurological function .
Pharmacokinetics
As a biochemical used in proteomics research , it’s likely that these properties would be influenced by factors such as the route of administration, dosage, and the individual’s metabolic rate.
Result of Action
The result of this compound’s action is an increase in the strength and endurance of muscle due to its potentiation of the contractile response of skeletal muscle . It also has a potentiation effect on bradykinin, which may lead to changes in blood pressure regulation .
生化学分析
Biochemical Properties
Z-Val-trp-OH is a homologue of Val-Tyr-Lys (VTK). It has been shown to potentiate the contractile response of skeletal muscle . This compound has been shown to have a potentiation effect on bradykinin, which may be due to the inhibition of an angiotensin converting enzyme (ACE) and the inhibition of an arginine vasopressin receptor .
Cellular Effects
It is known that tryptophan (Trp), one of the components of this compound, plays a crucial role in various physiological functions, including inflammation, metabolism, immune responses, and neurological function .
Molecular Mechanism
It has been suggested that the interaction between the peptides and acetylcholinesterase (AChE) could be performed by hydrogen bonds, π-alkyl bonds, and alkyl bonds .
Metabolic Pathways
This compound is involved in the metabolic pathways of the amino acids valine and tryptophan. Tryptophan metabolism primarily involves the kynurenine, 5-hydroxytryptamine, and indole pathways .
準備方法
Synthetic Routes and Reaction Conditions: Z-Val-trp-OH can be synthesized from L-Tryptophan and (S)-Benzyl 1-(1H-benzo[d][1,2,3]triazol-1-yl)-3-methyl-1-oxobutan-2-ylcarbamate. The synthesis involves solid-phase peptide synthesis (SPPS), a method widely used for the preparation of peptides due to its predictability and flexibility . The reaction conditions typically involve the use of triethylamine in water and acetonitrile at room temperature .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve large-scale SPPS, utilizing automated peptide synthesizers to ensure high yield and purity. The use of protective groups and optimized cleavage procedures are crucial to prevent side reactions and ensure the integrity of the peptide .
化学反応の分析
Types of Reactions: Z-Val-trp-OH undergoes various chemical reactions, including:
Oxidation: The tryptophan residue can be oxidized under specific conditions, leading to the formation of kynurenine derivatives.
Reduction: Reduction reactions are less common but can be employed to modify the peptide’s structure.
Substitution: The peptide can undergo substitution reactions, particularly at the amino and carboxyl termini.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents can be used.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Various nucleophiles can be employed under mild conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tryptophan residue can lead to kynurenine derivatives, which have distinct biochemical properties .
類似化合物との比較
Val-Tyr-Lys (VTK): A homologue of Z-Val-trp-OH, known for its role in muscle contraction and enzyme inhibition.
Z-Pro-Val-Trp: Another peptide with similar inhibitory effects on ACE.
Uniqueness: this compound is unique due to its specific amino acid composition and the resulting biochemical properties. Its ability to potentiate muscle contraction and inhibit key enzymes makes it a valuable compound for research and potential therapeutic applications.
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its synthesis, chemical reactions, and mechanism of action make it a valuable tool for scientific research and potential therapeutic development. The compound’s unique properties and comparison with similar peptides highlight its importance in the field of proteomics and beyond.
特性
IUPAC Name |
(2S)-3-(1H-indol-3-yl)-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O5/c1-15(2)21(27-24(31)32-14-16-8-4-3-5-9-16)22(28)26-20(23(29)30)12-17-13-25-19-11-7-6-10-18(17)19/h3-11,13,15,20-21,25H,12,14H2,1-2H3,(H,26,28)(H,27,31)(H,29,30)/t20-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFRAUBNHWUYJIM-SFTDATJTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



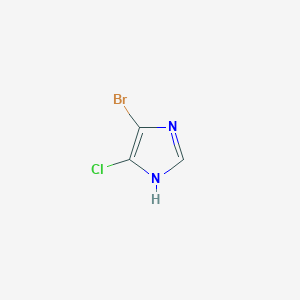
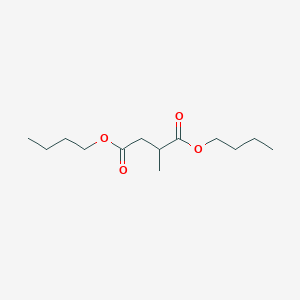
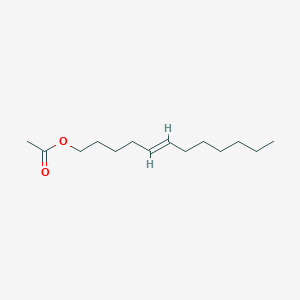
![5-Chloro-5H-dibenzo[a,d][7]annulene](/img/structure/B102838.png)
![2-phenyl-7H-benzo[de]anthracen-7-one](/img/structure/B102839.png)
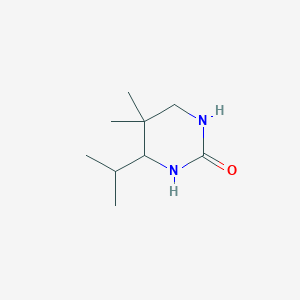
![1-[5-Hydroxy-8-methoxy-2-methyl-2-(4-methylpent-3-enyl)chromen-6-yl]ethanone](/img/structure/B102842.png)


